molecular formula C22H25N3O5S B2674790 3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE CAS No. 845733-40-6

3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE

Cat. No.: B2674790
CAS No.: 845733-40-6
M. Wt: 443.52
InChI Key: KORIJNDJSVWMKV-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a synthetic small molecule characterized by a piperidine core substituted with a 1,2,4-oxadiazole ring and a sulfonyl group. The oxadiazole moiety is functionalized with a 3,4-dimethoxyphenyl group, while the sulfonyl group is linked to a 4-methylbenzene ring.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-6-9-18(10-7-15)31(26,27)25-12-4-5-17(14-25)22-23-21(24-30-22)16-8-11-19(28-2)20(13-16)29-3/h6-11,13,17H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORIJNDJSVWMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the piperidine and aromatic sulfonyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Oxadiazole Ring

  • Electrophilic Substitution : The electron-deficient oxadiazole ring undergoes nitration or sulfonation at the 5-position under strong acidic conditions .

  • Nucleophilic Attack : Reacts with Grignard reagents or amines at elevated temperatures to form substituted derivatives .

Sulfonyl Group

  • Hydrolysis : The tosyl group is stable under mild acidic/basic conditions but hydrolyzes to sulfonic acid in concentrated H2_2
    SO4_4.

  • Nucleophilic Displacement : Piperidine’s tosyl group can act as a leaving group in SN2 reactions with alkoxides or thiols.

Piperidine Core

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl/aryl derivatives .

  • Mannich Reaction : Forms tertiary amines with formaldehyde and secondary amines under basic conditions .

Catalytic and Cross-Coupling Reactions

  • Ceric Ammonium Nitrate (CAN)-Mediated Reactions : Facilitates oxidative cyclization of hydrazides to oxadiazoles in solvent-free conditions .

  • Palladium Catalysis : Used for late-stage diversification, such as introducing aryl groups via Suzuki coupling (requires brominated oxadiazole precursors).

Table 2: Catalytic Reaction Parameters

ReactionCatalystTemperature (°C)Time (h)Yield (%)
CAN-mediated cyclizationCAN (10 mol%)80478
Suzuki couplingPd(PPh3_3
)4_4
1001265

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, with the oxadiazole ring undergoing retro-cyclization.

  • Photodegradation : Exposure to UV light induces cleavage of the sulfonyl-piperidine bond, forming benzenesulfonic acid and piperidine fragments.

  • Acid/Base Sensitivity : Stable in pH 4–9; prolonged exposure to HCl/NaOH (>2M) degrades the oxadiazole ring .

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that compounds similar to 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The oxadiazole ring is known for its ability to interfere with cellular signaling pathways involved in tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways .
  • Case Study : A study evaluated the cytotoxic effects of related compounds on human oral squamous carcinoma cells (HSC-2 and HSC-4). The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential for further development as anti-cancer agents .

Anti-Inflammatory Properties

The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Research Findings : In vitro studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a mechanism where the compound modulates immune responses.

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound highlight its ability to protect neuronal cells from oxidative stress.

  • Mechanism : The presence of methoxy groups in the structure enhances its antioxidant properties, which can help mitigate neuronal damage caused by reactive oxygen species (ROS) .

Mechanism of Action

The mechanism of action of 3-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine with two closely related compounds, focusing on molecular structure, physicochemical properties, and inferred biological implications.

Structural and Functional Group Analysis
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
This compound (Target) C23H25N3O5S (inferred) ~479.5 (calculated) - 3,4-Dimethoxyphenyl (electron-rich aryl group)
- 4-Methylbenzenesulfonyl (hydrophobic sulfonyl)
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(5-fluoro-2-methylphenyl)sulfonyl]piperidine C21H20FN3O5S 445.46 - 1,3-Benzodioxole (electron-donating fused ring)
- 5-Fluoro-2-methylphenylsulfonyl (halogenated sulfonyl)
[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile C12H10N3O3 (inferred) ~260.2 (calculated) - 3,4-Dimethoxyphenyl
- Acetonitrile (polar nitrile group)

Key Observations :

Sulfonyl Group Variation : The 4-methylbenzenesulfonyl group in the target lacks the fluorine atom present in , which may reduce electronegativity but increase lipophilicity, affecting membrane permeability.

Piperidine vs. Acetonitrile : Unlike the nitrile-containing analog , the target’s piperidine ring introduces conformational flexibility and basicity, which could influence binding kinetics and solubility.

Hypothetical Pharmacological Implications
  • Target vs. The methyl group on the benzene ring could enhance hydrophobic interactions in enzyme active sites.
  • Target vs. : The piperidine-sulfonyl moiety in the target replaces the acetonitrile group in , likely improving bioavailability due to reduced polarity and increased molecular weight.
Physicochemical Properties
Property Target Compound (Inferred) Compound Compound (Inferred)
LogP ~3.5 (moderately lipophilic) ~3.1 ~1.8 (more polar)
Water Solubility Low Moderate High (due to nitrile)
Hydrogen Bond Donors 0 0 0
Hydrogen Bond Acceptors 8 8 5

Rationale : The target’s higher LogP compared to aligns with its bulkier hydrophobic groups (methylbenzenesulfonyl vs. nitrile). Its solubility profile may limit oral bioavailability, a common challenge for sulfonyl-containing compounds.

Biological Activity

The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a synthetic organic molecule characterized by its unique structural features, including an oxadiazole ring and a piperidine moiety. This compound holds potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 404.49 g/mol. The presence of the 3,4-dimethoxyphenyl group and the piperidine structure suggests potential interactions with biological targets.

Biological Activities

Compounds containing oxadiazole rings have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Oxadiazole derivatives have shown promising results against various bacterial strains.
  • Anticancer Activity : Some studies indicate that compounds similar to this one may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
  • Neuroprotective Effects : Certain oxadiazole derivatives have been evaluated for their neuroprotective properties in models of neurodegenerative diseases.

Anticancer Activity

A study evaluating oxadiazole derivatives found that compounds structurally similar to the target compound exhibited significant cytotoxicity against several cancer cell lines. For instance, one related compound demonstrated an IC50 value indicating effective inhibition of cell growth in hypopharyngeal tumor cells .

Antimicrobial Studies

Research has shown that oxadiazole compounds can possess antimicrobial properties. A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, demonstrating notable antibacterial activity.

Neuroprotective Studies

In neuroprotective studies, compounds related to the target structure were assessed for their ability to protect neuronal cells from oxidative stress. Results indicated that certain derivatives could reduce cell death induced by oxidative agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
1,2,4-Oxadiazole DerivativeC19H20N4O4Exhibits antimicrobial properties
N-(4-Chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamideC19H18ClN3O4Potential anticancer activity
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol]pyrrolidinC22H22FN3O5Shows promise in neuroprotective studies

The exact mechanism by which This compound exerts its biological effects is not fully elucidated. However, studies suggest that its interaction with specific enzymes or receptors may play a critical role in its efficacy against various diseases.

Case Studies

  • Anticancer Efficacy : In vitro studies on piperidine derivatives indicated enhanced anticancer activity when combined with other therapeutic agents. The combination therapy showed synergistic effects leading to increased apoptosis in cancer cells .
  • Neuroprotection : A study on related compounds found that they could effectively inhibit acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease . This suggests potential applications for the target compound in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology: Multi-step synthesis typically involves cyclization of oxadiazole precursors, sulfonylation of piperidine derivatives, and coupling reactions. For example, oxadiazole formation may use hydrazine derivatives under reflux with catalysts like H2SO4 (as in analogous oxadiazole syntheses) . Optimization can employ factorial design to test variables (e.g., temperature, solvent polarity, reaction time) and identify critical parameters .
  • Key Challenge: Balancing yield with purity, particularly in sulfonylation steps where side reactions (e.g., over-sulfonation) may occur.

Q. How can researchers characterize the compound’s structure and purity?

  • Methodology: Use a combination of:

  • Spectroscopy: <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., methoxy groups on phenyl rings, sulfonyl-piperidine linkage) .
  • Chromatography: HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5 and methanol gradients) to assess purity .
  • Mass Spectrometry: High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data (e.g., antibacterial vs. inactive results)?

  • Methodology:

  • Dose-Response Analysis: Test activity across a concentration gradient (e.g., 0.1–100 µM) to identify threshold effects.
  • Structural Analog Comparison: Synthesize derivatives with modified substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated aryl groups) to isolate pharmacophoric features .
  • Mechanistic Studies: Use computational docking to predict binding affinity to bacterial targets (e.g., DNA gyrase) and validate via enzyme inhibition assays .

Q. How can reaction mechanisms for oxadiazole formation be validated experimentally?

  • Methodology:

  • Isotopic Labeling: Track intermediates using <sup>15</sup>N-labeled hydrazine to confirm cyclization pathways .
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect transient intermediates (e.g., thioamide precursors) .

Q. What computational methods predict the compound’s physicochemical properties?

  • Methodology:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate electronic properties (e.g., HOMO-LUMO gaps) and solubility .
  • Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to assess bioavailability .

Experimental Design & Data Analysis

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodology:

  • Orthogonal Arrays: Use Taguchi or Plackett-Burman designs to screen substituent combinations (e.g., aryl groups, sulfonyl moieties) while minimizing experimental runs .
  • Response Surface Methodology (RSM): Model nonlinear relationships between substituent properties (e.g., logP, steric bulk) and bioactivity .

Q. What statistical approaches address batch-to-batch variability in synthesis?

  • Methodology:

  • ANOVA: Compare yields/purity across batches to identify systemic errors (e.g., reagent degradation, humidity effects) .
  • Process Control Charts: Monitor critical parameters (e.g., pH, temperature) in real-time using AI-driven sensors .

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